Steric Bulk of 5-Pentafluoroethyl vs. 5-Trifluoromethyl in Nicotinamide Scaffolds
The pentafluoroethyl group provides a conformationally demanding steric profile that is quantifiably larger than the trifluoromethyl group found in the direct analog N-(1-methyl-2-trifluoromethoxy-ethyl)-5-trifluoromethyl-nicotinamide (CAS 1161829-73-7). Dynamic ¹⁹F NMR A value measurements place C₂F₅ at 2.67 kcal/mol compared to 2.10 kcal/mol for CF₃ — a 27% increase in steric demand [1]. This difference is substantial enough to alter ligand–protein binding modes in sterically constrained pockets such as the NNMT nicotinamide-binding site.
| Evidence Dimension | Steric bulk (conformational A value) |
|---|---|
| Target Compound Data | A = 2.67 kcal/mol (pentafluoroethyl group) |
| Comparator Or Baseline | A = 2.10 kcal/mol (trifluoromethyl group) |
| Quantified Difference | ΔA = +0.57 kcal/mol (+27% increase in steric demand) |
| Conditions | Dynamic ¹⁹F NMR spectroscopy in cyclohexane solvent system at low temperature |
Why This Matters
A 27% larger steric footprint can determine whether a compound achieves productive binding in a confined enzyme pocket, making procurement of the pentafluoroethyl analog essential for SAR campaigns that have already plateaued with CF₃-substituted leads.
- [1] Eliel, E. L.; Wilen, S. H.; Mander, L. N. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic ¹⁹F NMR spectroscopy. Part 2. New J. Chem. 2006, 30, 430–439. DOI: 10.1039/b516787a. View Source
